2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline
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Overview
Description
2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system, with a methyl group attached to the second carbon of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline can be achieved through several methods. One common approach involves the Friedländer reaction, where 2-aminobenzophenone reacts with an α-methylene ketone under acidic conditions to form the quinoline derivative . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically employs the Skraup synthesis due to its high yield and scalability. The reaction is carried out in large reactors where aniline, glycerol, and sulfuric acid are mixed and heated, followed by the addition of an oxidizing agent to complete the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes or receptors that are critical for disease progression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the second position.
2-Methylquinoline: Does not have the tetrahydro structure.
Quinaldine: Another name for 2-Methylquinoline, which is structurally similar but lacks the tetrahydro configuration.
Uniqueness
2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group and the tetrahydro structure make it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
91676-64-1 |
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Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C14H15N/c1-10-8-13-12-5-3-2-4-11(12)6-7-14(13)15-9-10/h2-7,10,15H,8-9H2,1H3 |
InChI Key |
YHZVFDSMBKQWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC3=CC=CC=C23)NC1 |
Origin of Product |
United States |
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